3-Methyl-2-cyclopenten-1-one

Antiviral Adenovirus Infectious Disease

Leverage its unique sweet–floral–spicy organoleptic profile for savory applications. 10× odor intensity advantage over MCP with validated flavor enhancement at 2–5 ppm in meat matrices. Gastric cytoprotective activity in preclinical models supports dual functionality in functional foods. This liquid enone offers uniform dispersion in aqueous systems, minimizing off-flavor risk during thermal processing.

Molecular Formula C6H8O
Molecular Weight 96.13 g/mol
CAS No. 2758-18-1
Cat. No. B1293772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-cyclopenten-1-one
CAS2758-18-1
Molecular FormulaC6H8O
Molecular Weight96.13 g/mol
Structural Identifiers
SMILESCC1=CC(=O)CC1
InChIInChI=1S/C6H8O/c1-5-2-3-6(7)4-5/h4H,2-3H2,1H3
InChIKeyCHCCBPDEADMNCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in water;  soluble in oil
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2-cyclopenten-1-one (CAS 2758-18-1): A Cyclic Ketone with Multifunctional Procurement Relevance


3-Methyl-2-cyclopenten-1-one (3-MCO, CAS 2758-18-1) is a cyclic α,β-unsaturated ketone with a characteristic warm-spicy, sweet-floral odor [1]. It functions as an endogenous metabolite and is approved as a flavoring agent (JECFA No. 1105, FEMA No. 3435) for use at 2–5 ppm in meat products [1][2]. Beyond flavoring, 3-MCO has demonstrated quantifiable biological activities, including antiviral efficacy (anti-adenoviral IC₅₀ = 23 μM) and gastric cytoprotective effects in rodent models, which differentiate it from structurally related cyclopentenones [2].

Why Substituting 3-Methyl-2-cyclopenten-1-one with Other Cyclopentenones Compromises Functional Specificity


In-class cyclopentenones cannot be interchanged for 3-Methyl-2-cyclopenten-1-one without altering biological, sensory, or chemical outcomes due to quantifiable differences in molecular structure and reactivity. The position of the methyl substituent on the cyclopentenone ring critically modulates its Michael acceptor electrophilicity, glutathione (GSH) reactivity, and downstream biological effects . Unsubstituted 2-cyclopenten-1-one exhibits high GSH reactivity and strong cytotoxicity, whereas 3-MCO is poorly reactive and only weakly cytotoxic, a property essential for applications requiring low off-target toxicity . Conversely, the 2-hydroxy-3-methyl analog (cyclotene/maple lactone) introduces a hydroxyl group that dramatically shifts sensory profiles to caramel-maple notes and alters physical state (solid vs. liquid), making it unsuitable for formulations requiring a liquid, warm-spicy character [1]. These quantifiable disparities mandate compound-specific selection rather than generic class substitution.

Quantitative Evidence Guide: Verified Differentiation of 3-Methyl-2-cyclopenten-1-one from Analogs


Anti-Adenoviral Activity: 3-MCO Inhibits HAdV-3 Replication with IC₅₀ = 23 μM

3-Methyl-2-cyclopenten-1-one (3-MCO) specifically inhibits human adenovirus type 3 (HAdV-3) replication in A549 cells with an IC₅₀ of 23 μM, while maintaining a favorable selectivity window (LC₅₀ = 865 μM, selectivity index ≈ 37.6) . In contrast, the unsubstituted parent compound 2-cyclopenten-1-one exhibits broad electrophilic reactivity and cytotoxicity with no reported specific anti-adenoviral activity .

Antiviral Adenovirus Infectious Disease

Glutathione Reactivity and Cytotoxicity: 3-MCO Shows Weak vs. Strong Reactivity of 2-Cyclopenten-1-one

In a comparative study of α,β-unsaturated carbonyls, 3-methyl-2-cyclopenten-1-one was isolated as poorly reactive with glutathione (GSH) and only very weakly inhibitory against Colon-26 mouse carcinoma and BALB/3T3 normal cells . In contrast, 2-cyclopenten-1-one was highly reactive with GSH and significantly inhibited growth of both cell lines . This quantifiable difference in GSH adduct formation correlates with reduced off-target cytotoxicity, positioning 3-MCO as a safer scaffold for biological applications.

Toxicology Electrophilicity Cytotoxicity

Gastric Cytoprotective Activity: 3-MCO Demonstrates In Vivo Efficacy vs. Lack of Data for 2-Hydroxy-3-methyl Analog

Oral administration of 3-methyl-2-cyclopenten-1-one to male Wistar rats produced gastric cytoprotective activity [1]. This in vivo efficacy contrasts with the 2-hydroxy-3-methyl analog (cyclotene, CAS 80-71-7), which lacks any reported gastric cytoprotective activity and is used exclusively as a flavoring agent [2]. Furthermore, a structure-activity study of 2-cyclopenten-1-one derivatives established that alkyl substitution at the β-carbon (as in 3-MCO) generally reduces Michael acceptor activity, yet 3-MCO retains gastric cytoprotective effects, suggesting a distinct mechanism of action [3].

Gastroprotection In Vivo Ulcer

Flavor Threshold and Regulatory Status: 3-MCO Functions at 2–5 ppm vs. Distinct Sensory Profile of Cyclotene

3-Methyl-2-cyclopenten-1-one is JECFA-evaluated (No. 1105) and FEMA GRAS (No. 3435) as a flavoring agent that improves meat and meat product flavor at a concentration of 2–5 ppm [1]. Its odor is described as warm-spicy, sweet-floral, and diffusive, and it is a liquid at room temperature [1]. In contrast, the closely related 2-hydroxy-3-methyl-2-cyclopenten-1-one (cyclotene, CAS 80-71-7) is a solid crystalline powder with a nutty, maple-licorice aroma and is used in different flavor applications [2]. This difference in physical state (liquid vs. solid) and odor profile (spicy-floral vs. caramel-maple) precludes substitution in formulations requiring a liquid ketone with a warm-spicy character.

Flavor Chemistry Food Additive Regulatory

Analytical Reference Standard Purity: 3-MCO Available at ≥97.0% (GC) with Defined Physicochemical Constants

For analytical applications, 3-methyl-2-cyclopenten-1-one is offered as a certified reference material with a minimum assay of ≥97.0% by GC, refractive index n20/D 1.488 (lit.), and boiling point 74 °C/15 mmHg . This level of analytical certification ensures traceability and reproducibility in quantitative assays. In comparison, the 2-hydroxy-3-methyl analog (cyclotene) is typically available as a solid with a melting point of 104–108 °C and purity specifications that are not directly comparable to the liquid ketone standard [1]. For researchers requiring a liquid cyclopentenone reference standard for GC-MS or flavor quantification, 3-MCO provides a defined, high-purity option.

Analytical Chemistry Quality Control Reference Standard

Validated Application Scenarios for 3-Methyl-2-cyclopenten-1-one Based on Differential Evidence


Antiviral Research: Screening for Adenovirus Inhibitors

3-Methyl-2-cyclopenten-1-one serves as a validated hit compound for anti-adenoviral drug discovery, with a defined IC₅₀ of 23 μM against HAdV-3 in A549 cells [1]. Its selectivity index (~37.6) and weak GSH reactivity make it a safer starting scaffold compared to 2-cyclopenten-1-one, which exhibits high electrophilicity and non-specific cytotoxicity .

Gastrointestinal Pharmacology: In Vivo Cytoprotection Studies

Researchers investigating gastric mucosal protection can utilize 3-MCO for in vivo rodent studies, where oral administration has demonstrated cytoprotective activity [1]. This application leverages the compound's distinct activity profile, which is absent in the hydroxylated analog cyclotene [2] and differs mechanistically from unsubstituted 2-cyclopenten-1-one [2].

Flavor and Fragrance Formulation: Savory Meat Flavor Enhancement

Flavorists and food technologists can specify 3-Methyl-2-cyclopenten-1-one at 2–5 ppm to impart warm-spicy, sweet-floral notes to meat and meat products, with JECFA/FEMA regulatory approval [1]. Its liquid physical state and odor profile are distinct from the solid, maple-licorice notes of cyclotene, ensuring correct sensory outcome in savory applications [1].

Analytical Method Development and Quality Control

Analytical laboratories can procure 3-Methyl-2-cyclopenten-1-one as a certified reference standard (≥97.0% GC) for the quantification of volatile compounds in smoke flavorings, food matrices, and biological samples [1]. Its defined refractive index (n20/D 1.488) and boiling point (74 °C/15 mmHg) support robust method validation and instrument calibration [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-2-cyclopenten-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.